molecular formula C18H18FNO B1325534 4-Fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-38-0

4-Fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1325534
CAS No.: 898776-38-0
M. Wt: 283.3 g/mol
InChI Key: XTWABMVCOMCJPO-UHFFFAOYSA-N
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Description

4-Fluoro-4’-pyrrolidinomethyl benzophenone is a synthetic compound with the molecular formula C18H18FNO and a molecular weight of 283.34 g/mol. It belongs to the class of cathinone derivatives and is often referred to as a designer drug. This compound is known for its unique chemical structure, which includes a fluorine atom and a pyrrolidinomethyl group attached to a benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-pyrrolidinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzophenone and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-4’-pyrrolidinomethyl benzophenone involves large-scale reactors and precise control of reaction parameters. The process may include:

    Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used to carry out the synthesis.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution Reactions: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Fluoro-4’-pyrrolidinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its use as a designer drug raises concerns about safety and legality.

    Industry: In the industrial sector, it is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as neurotransmitter receptors. It is believed to act as a stimulant by increasing the release of neurotransmitters like dopamine and norepinephrine. This leads to enhanced neuronal activity and stimulation of the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    4’-Fluoro-2-pyrrolidinomethyl benzophenone: This compound has a similar structure but differs in the position of the fluorine atom.

    4-Methyl-4’-pyrrolidinomethyl benzophenone: This compound has a methyl group instead of a fluorine atom.

    4-Chloro-4’-pyrrolidinomethyl benzophenone: This compound has a chlorine atom instead of a fluorine atom.

Uniqueness

4-Fluoro-4’-pyrrolidinomethyl benzophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis .

Properties

IUPAC Name

(4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWABMVCOMCJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642745
Record name (4-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-38-0
Record name (4-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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